molecular formula C17H18N2O6 B554483 (R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate CAS No. 104055-24-5

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

Cat. No. B554483
M. Wt: 346,33 g/mole
InChI Key: BDNYCEKWUBRCBJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C24H22N2O6 . It is also known by other names such as fmoc-pro-osu, 2-2,5-dioxopyrrolidin-1-yl 1-9h-fluoren-9-ylmethyl 2s-pyrrolidine-1,2-dicarboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 434.448 g/mol . The InChI Key, which is a unique identifier for chemical substances, is JZBHVBQPWXZALQ-FQEVSTJZSA-N . The SMILES representation, which is a line notation for encoding molecular structures, is C1CC (N (C1)C (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C (=O)ON5C (=O)CCC5=O .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The recommended storage temperature is -20°C .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is frequently utilized in medicinal chemistry to develop compounds for treating various human diseases. The saturated nature of the pyrrolidine ring, due to sp^3-hybridization, allows for efficient exploration of pharmacophore space. This flexibility contributes to the stereochemistry of molecules, enhancing three-dimensional coverage and potentially leading to novel bioactive molecules. Derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported with various target selectivities, illustrating the versatility and applicability of pyrrolidine scaffolds in synthesizing compounds with diverse biological profiles (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidine derivatives significantly influences their biological activity. Studies have shown that the configuration of stereocenters in molecules like phenylpiracetam and its derivatives directly relates to their pharmacological properties. The synthesis and evaluation of enantiomerically pure compounds have demonstrated pharmacological advantages, justifying the selection of the most effective stereoisomer for further development (Veinberg et al., 2015).

Hybrid Catalysts in Synthesis

The synthesis of compounds containing pyrrolidine and related scaffolds often employs hybrid catalysts to achieve complex structures with significant biological potential. Research into the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds has revealed a broad range of synthetic pathways, highlighting the importance of catalyst selection in developing lead molecules with desired biological activities (Parmar et al., 2023).

properties

IUPAC Name

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYCEKWUBRCBJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

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